11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z) is a fatty acid derivative characterized by its specific double bond configuration and chain length. This compound is primarily sourced from various plant oils and has garnered attention in nutritional and biochemical research due to its potential health benefits and applications.
11,14-Eicosadienoic acid, ethyl ester is derived from natural sources such as certain vegetable oils. It can also be synthesized chemically in laboratory settings for research purposes. The compound is cataloged under various identifiers including the CAS number 103213-62-3 and has been referenced in multiple studies focusing on fatty acid profiles of plant extracts .
This compound falls under the category of polyunsaturated fatty acids, specifically belonging to the eicosanoid family due to its twenty-carbon chain length. It is classified as an ethyl ester of a fatty acid, which is significant for its solubility and reactivity in biological systems.
The synthesis of 11,14-Eicosadienoic acid, ethyl ester can be achieved through several methods:
The synthesis process can be monitored using techniques such as gas chromatography to determine the purity and yield of the product. The reaction conditions, including temperature and time, are critical for achieving the desired stereochemistry and yield.
The primary chemical reactions involving 11,14-Eicosadienoic acid, ethyl ester include:
Each reaction pathway may require specific catalysts or conditions (such as temperature and pressure) to proceed efficiently. Analytical methods like nuclear magnetic resonance spectroscopy or mass spectrometry are typically employed to analyze reaction products.
The mechanism by which 11,14-Eicosadienoic acid, ethyl ester exerts its effects in biological systems often involves:
Research indicates that polyunsaturated fatty acids like 11,14-Eicosadienoic acid play roles in modulating inflammatory responses and may have implications for cardiovascular health .
11,14-Eicosadienoic acid, ethyl ester is typically a colorless to pale yellow liquid at room temperature. It has a characteristic fatty odor.
Key chemical properties include:
Relevant data includes:
11,14-Eicosadienoic acid, ethyl ester has several applications in scientific research:
The stereospecific introduction of cis double bonds at the Δ11 and Δ14 positions of 11,14-eicosadienoic acid ethyl ester is catalyzed by membrane-bound desaturases operating through sequential oxygenation-reduction mechanisms. In human testicular tissue, microsomal preparations utilize eicosa-11,14-dienoic acid as a substrate for the biosynthesis of trienoic acids via two distinct pathways. The primary pathway involves Δ8-desaturation to form eicosa-8,11,14-trienoic acid, while a secondary Δ5-desaturation pathway yields eicosa-5,11,14-trienoic acid [9]. This tissue-specific desaturation pattern contrasts sharply with hepatic metabolism, where Δ8-desaturase activity is absent, indicating significant compartmentalization of lipid modification enzymes across organ systems. The Δ8-desaturase (FADS2 gene product) operates through a di-iron catalytic center that abstracts hydrogen atoms from C7 and C8 of the fatty acid chain, resulting in cis-double bond formation between these carbons. This enzymatic step demonstrates remarkable positional specificity for the C11-C14 diene system, requiring precise substrate geometry that accommodates the 20-carbon backbone with existing unsaturation [9].
Alternative biosynthetic routes involve the elongation and desaturation of shorter-chain precursors. Δ6-Desaturases (FADS2) from fungal sources such as Phytophthora ramorum exhibit specificity for linoleic acid (C18:2Δ9,12), introducing a cis-double bond at the Δ6 position to form γ-linolenic acid (C18:3Δ6,9,12). This product subsequently undergoes two-carbon elongation by specific elongases to yield 11,14-eicosadienoic acid before esterification [5] [6]. The conservation of histidine-rich motifs (HX₃₋₄H, HX₂₋₃HH, and HX₂₋₃HH) across Δ6- and Δ8-desaturases suggests a common evolutionary origin for these enzymes despite their distinct regiospecificity. Molecular docking studies indicate that substrate binding affinity is governed by hydrophobic channels that position the carbon backbone relative to the catalytic di-iron center, with the existing double bonds at Δ11 and Δ14 stabilizing the substrate through hydrophobic interactions with phenylalanine residues in the active site [5] [6].
Table 1: Enzymatic Pathways for Cis-Δ11,Δ14 Double Bond Formation
Enzyme System | Substrate Specificity | Product Formed | Tissue Distribution |
---|---|---|---|
Δ8-Desaturase (FADS2) | Eicosa-11,14-dienoic acid | Eicosa-8,11,14-trienoic acid | Testes, neuronal tissue |
Δ5-Desaturase | Eicosa-11,14-dienoic acid | Eicosa-5,11,14-trienoic acid | Limited, minor pathway |
Δ6-Desaturase (FADS2) | Linoleic acid (C18:2Δ9,12) | γ-Linolenic acid (C18:3Δ6,9,12) | Hepatic, fungal systems |
Combinatorial ELD/Des | Palmitic acid elongation + Δ6 | 11,14-Eicosadienoic acid | Recombinant expression |
The biosynthesis of 11,14-eicosadienoic acid ethyl ester requires precise coordination between fatty acid elongases (ELOVL) and desaturases that modify the carbon chain length and desaturation pattern prior to esterification. Heterologous expression studies in Saccharomyces cerevisiae have identified three distinct elongase specificities relevant to this pathway: McELO from Mucor circinelloides preferentially elongates C16 fatty acids to C18 derivatives; PrELO from Phytophthora ramorum targets Δ6 polyunsaturated fatty acids (PUFAs); and PsELO from Phytophthora sojae acts primarily on long-chain saturated fatty acids [5]. The substrate hierarchy follows the order: γ-linolenic acid (C18:3Δ6,9,12) > linoleic acid (C18:2Δ9,12) > α-linolenic acid (C18:3Δ9,12,15) for Δ6-specific elongases, with conversion efficiencies exceeding 70% for γ-linolenic acid under optimal conditions. This substrate preference ensures metabolic channeling toward 20-carbon dienes rather than 22-carbon products [5].
Molecular characterization reveals that elongase specificity is determined by amino acid residues within the enzyme's substrate-binding tunnel. Site-directed mutagenesis of conserved residues (e.g., tyrosine at position 104 in PrELO) significantly reduces catalytic efficiency toward Δ6-PUFAs, while molecular docking simulations show that substitution of polar residues disrupts hydrogen bonding networks essential for substrate positioning. The elongase complex (comprising ketoacyl-CoA synthase, ketoacyl-CoA reductase, dehydrase, and enoyl-CoA reductase) catalyzes a four-step reaction sequence where the initial condensation reaction mediated by ELOVL enzymes is rate-limiting and determines substrate specificity [5]. Competition experiments demonstrate that Δ6-desaturases and elongases exhibit overlapping substrate preferences for C18 PUFAs, creating a metabolic branch point where transcriptional regulation and substrate availability determine flux toward 20-carbon products. In activated human T-cells, ELOVL5 serves as the principal elongase regulating C18-to-C20 conversion, with its expression modulated by sterol regulatory element-binding proteins (SREBP-1c) and peroxisome proliferator-activated receptor alpha (PPARα) transcription factors [2] . This dual regulatory mechanism integrates membrane lipid biosynthesis with cellular energy status and nutritional cues.
Table 2: Characteristics of Key Enzymes in 11,14-Eicosadienoic Acid Biosynthesis
Enzyme | Source Organism | Substrate Specificity | Catalytic Efficiency (Relative %) | Regulatory Factors |
---|---|---|---|---|
McELO (ELOVL-like) | Mucor circinelloides | C16 → C18 elongation | 85% (C16:0), 12% (C18:0) | SREBP-1c, dietary PUFA |
PrELO (ELOVL5-like) | Phytophthora ramorum | Δ6-PUFA (C18) → C20 products | 78% (GLA), 65% (ALA) | PPARα ligands, fasting |
Δ8-Desaturase | Human testes | C20:2Δ11,14 → C20:3Δ8,11,14 | Not quantified | Tissue-specific expression |
Δ6-Desaturase | Phytophthora ramorum | C18:2Δ9,12 → C18:3Δ6,9,12 | 92% (LA) | SREBP-1c, PPARα, dietary status |
Ethyl esterification of 11,14-eicosadienoic acid significantly alters its physicochemical properties, enhancing lipid solubility and bioavailability while reducing intermolecular hydrogen bonding. This modification occurs either enzymatically via acyl-CoA:ethanol acyltransferases (AEAT) or chemically through acid-catalyzed Fischer esterification. The enzymatic pathway predominates in biological systems, where fatty acyl-CoA synthetase (ACSL) first activates the carboxylic acid to form 11,14-eicosadienoyl-CoA, consuming ATP in a two-step reaction: adenylation followed by thioesterification. The acyl-CoA derivative then serves as substrate for ethanol acyltransferases that catalyze nucleophilic attack by ethanol, releasing CoA-SH and forming the ethyl ester [8]. Kinetic studies demonstrate that ethyl ester formation follows a ping-pong mechanism where the enzyme first forms an acyl-enzyme intermediate before ethanol binding. The reaction velocity is highly dependent on ethanol concentration (Km ≈ 25-50 mM) and exhibits substrate inhibition at ethanol concentrations exceeding 200 mM.
The ethyl ester moiety profoundly influences biological activity by increasing membrane permeability and altering receptor binding kinetics compared to the free acid. In lipid assemblies, cis-11,14-eicosadienoic acid ethyl ester incorporates into phospholipid bilayers with an approximate 30% increase in partition coefficient (log P ≈ 8.2) relative to the free acid (log P ≈ 5.7), significantly modifying membrane fluidity and phase transition behavior [8]. Analytical characterization reveals distinctive spectral signatures: Fourier-transform infrared spectroscopy (FTIR) shows C=O stretch at 1742 cm⁻¹ (ester) versus 1710 cm⁻¹ (free acid), while ¹³C nuclear magnetic resonance (NMR) displays characteristic quartet at δ 60.2 ppm (-CH₂ of ethyl group) and triplet at δ 14.4 ppm (-CH₃). Mass spectrometry analysis under electron impact conditions yields diagnostic fragment ions at m/z 276 [M-CH₃CH₂O]⁺• and m/z 149 [CH₃(CH₂)₄CH=CHCH₂CH=CH]⁺, confirming both the ethyl ester group and diene positions [7] [8].
Table 3: Analytical Parameters for 11,14-Eicosadienoic Acid Ethyl Ester Characterization
Analytical Method | Key Diagnostic Feature | Structural Information Obtained |
---|---|---|
GC-MS (EI) | m/z 276 [M-CH₃CH₂O]⁺•, m/z 149 | Ethyl ester confirmation, diene position |
¹³C NMR | δ 60.2 (q, -CH₂), δ 14.4 (t, -CH₃) | Ethyl group identification |
FTIR | 1742 cm⁻¹ (νC=O), 1178 cm⁻¹ (νC-O) | Ester carbonyl stretch vs. acid (1710 cm⁻¹) |
HPLC-UV | λmax 234 nm (conjugated diene after isomerization) | Diene confirmation |
Polarimetry | [α]D²⁵ = Not applicable (racemic) | Chiral center absence confirmation |
¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a powerful platform for quantifying carbon redistribution through competing pathways in the biosynthesis of 11,14-eicosadienoic acid ethyl ester. This technique employs isotopic labeling with specifically ¹³C-enriched precursors (e.g., [1-¹³C]glucose or [U-¹³C]acetate) followed by mass spectrometry analysis of ¹³C-labeling patterns in proteinogenic amino acids and lipid intermediates. For lipid networks, gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs) after saponification and derivatization enables determination of mass isotopomer distributions [4]. Computational algorithms (e.g., elementary metabolite unit analysis) then calculate flux ratios by minimizing the difference between experimentally observed and simulated labeling patterns. Key reactions evaluated include: (1) flux partitioning at the glucose-6-phosphate junction between pentose phosphate pathway and glycolysis; (2) malonyl-CoA production via acetyl-CoA carboxylase; (3) fatty acid synthase activity; and (4) desaturase/elongase flux toward specific PUFA products [4].
In engineered Saccharomyces cerevisiae expressing heterologous elongases and desaturases, ¹³C-MFA reveals that over 60% of carbon flux to 11,14-eicosadienoic acid ethyl ester originates from glycolysis-derived acetyl-CoA, with the pentose phosphate pathway supplying approximately 75% of NADPH required for desaturation and elongation reactions. Flux variability analysis identifies elongation as the primary bottleneck, with elongase activity operating at near-maximum capacity (92% enzyme saturation) while desaturases function at only 40-60% capacity. This insight has guided metabolic engineering strategies focusing on elongase overexpression and acetyl-CoA carboxylase deregulation to enhance malonyl-CoA supply [4]. Advanced implementations integrate ¹³C-MFA with transcriptomics and proteomics to construct genome-scale metabolic models containing >1,200 reactions. These models predict that PPARα activation increases flux through Δ6-desaturase by 3.2-fold and elongase by 2.7-fold, consistent with experimental measurements, while SREBP-1c induction primarily enhances acetyl-CoA carboxylase flux (4.1-fold) and fatty acid synthase activity (3.8-fold) [2] [4]. Such multi-omic integration provides unprecedented resolution of regulatory nodes controlling ethyl ester production.
Table 4: ¹³C-MFA Experimental Design Considerations for Lipid Networks
Parameter | Recommended Specification | Rationale |
---|---|---|
Labeled Substrate | 80% [1-¹³C]glucose + 20% [U-¹³C]glucose | Balances labeling information and cost |
Cultivation Mode | Chemostat (steady-state) | Maintains metabolic and isotopic steady state |
Harvest Point | Mid-exponential phase | Maximizes biosynthetic activity |
Derivatization | Fatty acid methyl esters (FAMEs) with BSTFA | Enhances volatility for GC-MS analysis |
MS Detection | Electron impact ionization (70 eV) | Generates reproducible fragment patterns |
Flux Calculation | Elementary Metabolite Unit (EMU) algorithm | Reduces computational load for large networks |
Validation Approach | Parallel labeling with [U-¹³C]acetate | Confirms flux estimates from glucose experiments |
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